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These application notes are intended for researchers, scientists, and drug development

professionals engaged in virological studies of Chikungunya virus. This document provides an

overview of susceptible cell lines and detailed protocols for the propagation, quantification, and

study of CHIKV in vitro.

Recommended Cell Lines for CHIKV Research
The selection of an appropriate cell line is critical for the successful propagation and study of

CHIKV. The virus can replicate in a variety of mammalian and mosquito cell lines, with the

choice often depending on the specific application (e.g., high-titer stock production, plaque

morphology, or pathway analysis). Vero cells are a common choice for vaccine production and

yield high virus titers.[1][2] The susceptibility of different cell lines can vary, impacting virus yield

and cytopathic effect (CPE) presentation.[1][3][4]

Table 1: Common Cell Lines for Chikungunya Virus (CHIKV) Culture
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Cell Line Organism
Tissue of
Origin

Key
Characteristic
s &
Applications

Typical Media

Vero Monkey
Kidney

(Epithelial)

Highly

susceptible, clear

CPE, good for

plaque assays

and high-titer

virus production.

[1][5] Commonly

used for vaccine

development.[1]

[2]

DMEM, 5-10%

FBS

BHK-21 Hamster
Kidney

(Fibroblast)

Highly

susceptible,

produces high

viral titers.[5]

Often used for

recovering virus

from infectious

cDNA clones.

DMEM, 5-10%

FBS

HeLa Human
Cervix

(Epithelial)

Susceptible to

CHIKV infection

and shows a

marked

cytopathic effect.

[6]

DMEM, 10%

FBS

C6/36 Mosquito (Aedes

albopictus)

Larva (Epithelial-

like)

Mosquito cell line

used for virus

propagation,

especially for

studying virus-

vector

interactions.[4][7]

RPMI-1640 or

MEM, 10% FBS
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Grows well at

28°C without

CO₂.

MRC-5 Human Lung (Fibroblast)

Human diploid

cell line,

susceptible to

CHIKV.[1]

EMEM, 10%

FBS

Experimental Protocols
This protocol describes the method for generating a concentrated, high-titer stock of CHIKV

using a susceptible cell line like Vero or BHK-21. High-titer stocks are essential for ensuring

reproducibility in downstream experiments.

Materials:

Vero or BHK-21 cells

Complete Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

Infection Medium (e.g., DMEM with 2% FBS, 1% Penicillin-Streptomycin)

CHIKV seed stock

T-75 or T-150 cell culture flasks

Sterile, conical tubes (15 mL and 50 mL)

Centrifuge

0.22 µm sterile filter

Cryovials

Procedure:
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Cell Seeding: Seed Vero or BHK-21 cells in T-75 or T-150 flasks. Culture at 37°C with 5%

CO₂ until the cell monolayer reaches 80-90% confluency.

Infection:

Remove the growth medium from the confluent cell monolayer.

Wash the monolayer once with sterile Phosphate Buffered Saline (PBS).

Infect the cells with CHIKV at a low Multiplicity of Infection (MOI), typically between 0.01

and 0.0001.[1][2] Dilute the virus seed stock in a small volume of Infection Medium (e.g., 2

mL for a T-75 flask).

Incubate the flask at 37°C for 1-2 hours, gently rocking every 15-20 minutes to ensure

even distribution of the inoculum.

Virus Propagation:

After the adsorption period, add fresh Infection Medium to the flask (e.g., 20-25 mL for a T-

75 flask).

Incubate the infected culture at 37°C with 5% CO₂.

Harvesting:

Monitor the cells daily for the appearance of Cytopathic Effect (CPE). Harvesting is

typically performed when 75-90% of the cells show CPE, which often occurs 48 to 72

hours post-infection.[1]

Collect the culture supernatant, which contains the progeny virions, into a sterile 50 mL

conical tube.

Clarification and Storage:

Centrifuge the collected supernatant at 1,500 x g for 10 minutes at 4°C to pellet cell

debris.

Carefully collect the clarified supernatant and pass it through a 0.22 µm sterile filter.
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Aliquot the filtered virus stock into cryovials.

Store immediately at -80°C. Sucrose-banded virus stocks can be stable for years at -70°C.

[8][9]

Table 2: Typical CHIKV Titers in Cell Lines

Cell Line
Titer (log10
TCID50/mL)

Time Post-
Infection

MOI Reference

Vero 7.10–7.75 48 hours 0.001 - 0.0001 [1]

Vero (Roller

Bottle)
8.6 ± 0.2 48 hours 0.0001 [1][2]

C6/36 6.0 - 7.0 2-3 days Not specified [6]

The plaque assay is the gold standard for quantifying the concentration of infectious virus

particles, reported as Plaque-Forming Units per milliliter (PFU/mL).[10][11]

Materials:

Vero cells

6-well or 12-well cell culture plates

CHIKV stock (to be titrated)

Infection Medium (DMEM with 2% FBS)

Primary Overlay: 2% Carboxymethyl Cellulose (CMC) or Agarose in 2X MEM

Secondary Overlay (optional, for agarose): Overlay containing Neutral Red stain

Fixative Solution: 4% Formaldehyde or 10% Formalin in PBS

Staining Solution: 0.1% Crystal Violet in 20% Ethanol

Procedure:
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Cell Seeding: Seed Vero cells in 6-well plates at a density that will form a confluent

monolayer on the day of infection (e.g., 5 x 10⁵ cells/well). Incubate for 24 hours at 37°C with

5% CO₂.

Serial Dilutions: Prepare 10-fold serial dilutions of the virus stock (e.g., 10⁻² to 10⁻⁸) in cold

Infection Medium.

Infection:

Remove the growth medium from the confluent Vero cell monolayers.

Wash the cells once with sterile PBS.

Inoculate each well with 200-400 µL of the appropriate virus dilution. Include a "no virus"

control.

Incubate for 1-2 hours at 37°C, rocking gently every 15-20 minutes.

Overlay Application:

Carefully aspirate the inoculum from each well.

Gently add 2 mL of the primary overlay medium (e.g., 1:1 mixture of 2% CMC and 2X

MEM with 4% FBS) to each well. The viscous overlay restricts virus spread to adjacent

cells, leading to the formation of localized plaques.[10][11]

Incubate the plates at 37°C with 5% CO₂ for 2-4 days.

Plaque Visualization:

After incubation, fix the cells by adding 1 mL of Fixative Solution directly to the overlay and

incubating for at least 1 hour.

Carefully remove the overlay and the fixative.

Add 1 mL of Crystal Violet staining solution to each well and incubate for 10-20 minutes at

room temperature.
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Gently wash the plates with water to remove excess stain and allow them to air dry.

Quantification:

Count the number of plaques in each well.

Calculate the virus titer (PFU/mL) using the following formula: Titer (PFU/mL) = (Number

of Plaques) / (Dilution Factor × Volume of Inoculum in mL)

The Tissue Culture Infectious Dose 50 (TCID₅₀) assay is an endpoint dilution assay that

measures the amount of virus required to produce a cytopathic effect in 50% of inoculated cell

cultures.[12]

Materials:

Vero or other susceptible cells

96-well cell culture plates

CHIKV stock (to be titrated)

Growth Medium (DMEM, 10% FBS)

Infection Medium (DMEM, 2% FBS)

Procedure:

Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well in

100 µL of Growth Medium. Incubate overnight to form a semi-confluent monolayer.

Serial Dilutions: Prepare 10-fold serial dilutions of the virus stock (e.g., 10⁻¹ to 10⁻¹¹) in

Infection Medium.

Infection:

Inoculate the cell monolayers by adding 100 µL of each virus dilution to the wells. It is

recommended to use 8 replicates per dilution.

Include at least 8 wells with "cells only" (no virus) as a negative control.
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Incubation: Incubate the plate at 37°C with 5% CO₂ for 3 to 5 days.

Scoring:

Examine each well for the presence of CPE using an inverted microscope.

Score each well as positive (+) or negative (-) for CPE at each dilution.

Calculation:

Calculate the TCID₅₀/mL value using the Reed-Muench or Spearman-Kärber method.

The TCID₅₀ can be approximately converted to PFU using the Poisson distribution

relationship: 1 TCID₅₀ ≈ 0.69 PFU.[12]

Key Signaling Pathways in CHIKV Infection
CHIKV manipulates host cell signaling pathways to facilitate its replication and evade the

immune response. Understanding these pathways is crucial for developing antiviral strategies.

The JAK-STAT pathway is a critical component of the host's antiviral interferon (IFN) response.

CHIKV has evolved mechanisms to counteract this pathway. The viral non-structural protein 2

(nsP2) plays a key role in interfering with JAK-STAT signaling, thereby hindering the host's

antiviral state.[13]
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1. Seed Vero cells
in 6-well plate

2. Prepare 10-fold
serial dilutions of virus

3. Infect cell monolayer
(1-2 hours)

4. Aspirate inoculum &
add semi-solid overlay

5. Incubate for 2-4 days
to allow plaque formation

6. Fix cells with
Formaldehyde

7. Stain with
Crystal Violet

8. Count plaques and
calculate titer (PFU/mL)

 

1. Seed susceptible cells
(e.g., Vero) in T-flask

2. Infect ~90% confluent
monolayer at low MOI

3. Incubate for 48-72 hours
until >75% CPE is observed

4. Harvest culture
supernatant

5. Centrifuge to pellet
cell debris (Clarification)

6. Filter supernatant
through 0.22 µm filter

7. Aliquot into cryovials

8. Store at -80°C

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3427195#cell-culture-methodologies-for-cbcv-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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